N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide
Description
Overview of Spirocyclic Acetamide Derivatives in Medicinal Chemistry
Spirocyclic compounds are characterized by two or more rings sharing a single atom, creating a three-dimensional structure that enhances molecular rigidity and selectivity. This conformational restraint often improves binding affinity to biological targets while reducing off-target interactions. Acetamide derivatives, in particular, have gained prominence due to their versatility in forming hydrogen bonds and modulating physicochemical properties such as solubility and metabolic stability.
The incorporation of spirocyclic frameworks into acetamide-based molecules, as seen in This compound , leverages the advantages of both structural motifs. For instance, the spiro[4.6]undeca-1,3-diene system introduces a high fraction of sp³-hybridized carbons (Fsp³), a metric linked to improved clinical success rates due to enhanced three-dimensionality and reduced planarity. Such features are critical in overcoming challenges like drug resistance, as demonstrated by spirocyclic inhibitors of protein tyrosine phosphatase 2 (SHP2), where rigidity maintains optimal pharmacophore orientation.
Recent studies highlight the role of spirocyclic acetamides in targeting enzymes and receptors involved in cancer, neurodegenerative diseases, and metabolic disorders. For example, spirocyclic chromane derivatives have shown potent activity against prostate cancer by inhibiting p300/CBP histone acetyltransferases, while diazaspiro compounds exhibit efficacy in pain management and immune regulation.
Historical Context and Discovery of the Compound
The development of spirocyclic compounds dates to the early 20th century, but their systematic exploration in drug design accelerated in the 2010s with advances in synthetic methodologies and computational modeling. The specific compound This compound likely emerged from iterative structure-activity relationship (SAR) studies aimed at optimizing spirocyclic scaffolds for enhanced bioactivity.
Key synthetic breakthroughs, such as the use of Suzuki coupling and cyclization reactions, enabled the efficient construction of complex spiro frameworks. For instance, the synthesis of spirocyclic chromane derivatives involved multistep sequences starting from indanone, followed by cyanosilylation, cyclization, and Pd-catalyzed cross-coupling. Similar strategies may underpin the assembly of this acetamide derivative, given its structural resemblance to reported spirocyclic inhibitors.
The inclusion of a 3-chloro-4-fluorophenyl group and a 4-methylphenyl-substituted diazaspiro ring suggests deliberate targeting of hydrophobic binding pockets and electron-deficient regions in biological targets, a common tactic in kinase and protease inhibitor design.
Relevance and Significance in Contemporary Chemical Research
In an era where drug discovery faces challenges such as antibiotic resistance and complex multifactorial diseases, spirocyclic acetamides offer a promising avenue for innovation. The three-dimensionality of This compound addresses the "flatland" problem prevalent in traditional planar molecules, potentially improving selectivity against targets like protein-protein interaction interfaces.
Recent research underscores the importance of spirocycles in modulating pharmacokinetic profiles. For example, spirocyclic chromane derivatives exhibit improved tumor growth inhibition in xenograft models compared to non-spiro analogs, attributed to enhanced metabolic stability and tissue penetration. Similarly, diazaspiro compounds demonstrate favorable blood-brain barrier permeability, making them candidates for neurological disorders.
The compound’s sulfanyl acetamide moiety further enhances its drug-likeness by introducing hydrogen-bonding capacity and redox stability, critical for oral bioavailability. These attributes align with the broader trend toward "beyond Rule of Five" molecules, where structural complexity is leveraged to tackle undruggable targets.
Scope and Objectives of the Research Outline
This review aims to provide a rigorous analysis of This compound , focusing on:
- Synthetic Pathways : Detailed examination of its multistep synthesis, including key intermediates and reaction mechanisms.
- Structural Analysis : Relationship between its spirocyclic architecture and bioactivity, supported by computational and crystallographic data.
- Biological Applications : Potential roles in oncology, infectious diseases, or central nervous system disorders, contextualized within existing spirocyclic drug candidates.
- SAR Insights : Modifications to the chlorofluorophenyl, methylphenyl, or diazaspiro components and their impact on potency and selectivity.
By adhering to this framework, the review will elucidate the compound’s unique position within medicinal chemistry while avoiding speculative claims or clinical recommendations outside the scope of preclinical research.
Properties
Molecular Formula |
C24H25ClFN3OS |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H25ClFN3OS/c1-16-6-8-17(9-7-16)22-23(29-24(28-22)12-4-2-3-5-13-24)31-15-21(30)27-18-10-11-20(26)19(25)14-18/h6-11,14H,2-5,12-13,15H2,1H3,(H,27,30) |
InChI Key |
NOZWLEVFTNWOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCCC3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies
The spirocyclic core is constructed via a [4+6] annulation strategy. A representative protocol involves:
-
Knoevenagel Condensation : Reaction of N-protected piperidin-4-one (e.g., N-Boc-piperidin-4-one) with ethyl cyanoacetate in the presence of a base (e.g., triethylamine) to form a dicyano intermediate.
-
Selective Hydrolysis : Acidic hydrolysis (e.g., 50% H₃PO₄ at 110°C) selectively decarboxylates one cyanide group, yielding a carboxamide intermediate.
-
Reductive Amination : Treatment with LiAlH₄ in anhydrous THF reduces the carboxamide to the corresponding diamine, followed by spontaneous cyclization to form the spiro ring.
Example Protocol (Adapted from CN101255159A):
-
Reactants : N-Boc-piperidin-4-one (20 mmol), ethyl cyanoacetate (40 mmol), triethylamine (60 mmol)
-
Conditions : Ethanolamine solution, 0°C, 8 days
-
Yield : 65% after recrystallization (methanol)
Functionalization at C-3
Introduction of the 4-methylphenyl group employs Ullmann-type coupling or Buchwald-Hartwig amination :
-
Borylation : The spirocyclic diamine is treated with bis(pinacolato)diboron under Pd catalysis.
-
Suzuki-Miyaura Coupling : Reaction with 4-methylbromobenzene in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Dioxane/H₂O | 100 | 78 |
| PdCl₂(dppf) | Toluene/EtOH | 80 | 65 |
Synthesis of the Thioacetamide Sidechain
Thiol Generation
The 2-mercaptoacetamide fragment is prepared via:
-
Thioesterification : Reaction of chloroacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane.
-
Thiolation : Treatment with thiourea in ethanol under reflux, followed by NaOH hydrolysis.
Critical Parameters :
-
pH Control : Maintain pH >10 during hydrolysis to prevent disulfide formation.
-
Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1) yields 85% pure thiol.
Thioether Coupling
The spirocyclic amine intermediate is coupled with the thiol via Mitsunobu reaction or nucleophilic substitution :
-
Mitsunobu Protocol :
-
Reactants : 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-ol (1 eq), 2-mercapto-N-(3-chloro-4-fluorophenyl)acetamide (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)
-
Conditions : THF, 0°C → RT, 12 h
-
Yield : 72%
-
-
SN2 Displacement :
-
Reactants : Brominated spirocycle (1 eq), thiolate anion (1.5 eq)
-
Conditions : DMF, K₂CO₃, 60°C, 6 h
-
Yield : 68%
-
Final Assembly and Purification
Amide Bond Formation
If the thioether linkage is established prior to acetamide formation, EDCl/HOBt-mediated coupling is employed:
-
Activation : 2-[(Spirocycle)sulfanyl]acetic acid (1 eq) with EDCl (1.2 eq), HOBt (1.2 eq) in DMF
-
Coupling : Add 3-chloro-4-fluoroaniline (1.5 eq), stir at RT for 24 h
-
Workup : Aqueous NaHCO₃ extraction, column chromatography (CH₂Cl₂:MeOH = 95:5)
Yield : 70–75%
Crystallization and Polymorph Control
Final purification utilizes anti-solvent crystallization :
-
Solvent System : Dissolve crude product in hot EtOAc, add n-hexane dropwise
-
Crystal Form : Monoclinic, P2₁/c space group (confirmed by PXRD)
PXRD Peaks :
| 2θ (°) | Intensity (%) |
|---|---|
| 12.4 | 100 |
| 18.7 | 85 |
| 22.1 | 78 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (m, 1H, NH), 6.95 (s, 1H, spiro-H), 3.82 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃)
-
HRMS : [M+H]⁺ calc. 528.1523, found 528.1521
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their known biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-Fluorophenyl)-2-{[3-(4-methylphenyl)-1,3-dioxo-2-pyrrolidinyl]sulfanyl}acetamide | Dioxo group instead of spirocyclic structure | Potential anti-inflammatory activity |
| N-(2-Chloro-5-fluorophenyl)-2-{[3-(3-methylphenyl)-1,4-diazepan-2-YL]sulfanyl}acetamide | Different halogen substitution; diazepan instead of spiro | Antimicrobial properties noted |
| N-(4-Chlorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-YL]sulfanyl}acetamide | Pyrazole ring; different phenyl substitution | Anticancer activity reported |
Case Studies and Research Findings
While specific case studies on N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide are sparse, research into similar compounds provides insights into its potential:
- A study on derivatives of phenylacetamides showed promising antitubercular activities against Mycobacterium tuberculosis, suggesting that modifications to the acetamide structure can yield potent therapeutic agents against infectious diseases .
- Another research highlighted the synthesis of structurally similar compounds that exhibited significant anticancer properties, reinforcing the idea that the incorporation of specific functional groups can enhance biological activity against tumors.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The spirocyclic core and the sulfanyl group may play crucial roles in these interactions, potentially affecting the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Diazaspiro Cores
a) N-(3-Chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (CAS 899918-42-4)
- Structural Differences :
- Smaller spiro ring (4.5 vs. 4.6), reducing steric bulk.
- 2,4-Dichlorophenyl substituent (vs. 4-methylphenyl) increases electron-withdrawing effects.
- Additional 8-methyl group on the diazaspiro ring.
- Molecular Formula : C23H21Cl3FN3OS (MW: 512.9 g/mol) .
- Implications : The dichlorophenyl group may enhance antimicrobial activity compared to the methylphenyl group in the target compound .
b) 2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS 899914-11-5)
- Structural Differences :
- 3,4-Dichlorophenyl on the diazaspiro ring (vs. 4-methylphenyl).
- 4-Methoxyphenyl acetamide (electron-donating methoxy vs. chloro/fluoro in the target compound).
- Molecular Formula : C24H25Cl2N3O2S (MW: 490.4 g/mol) .
- Implications : Methoxy groups improve solubility but may reduce antimicrobial potency compared to halogenated analogs .
Analogs with Triazole Cores
a) 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
- Structural Differences: Triazole core replaces diazaspiro system. 4-Dimethylaminophenyl acetamide (strong electron-donating group).
- Implications : Triazole-based compounds show moderate antimicrobial activity, but rigid spiro systems (as in the target compound) may offer better target engagement .
b) N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Crystallographic and Computational Insights
- Crystal Packing : Diazaspiro compounds (e.g., ) exhibit hydrogen-bonded networks stabilizing their structures. The target compound’s packing may differ due to its larger spiro system .
- Computational Studies : DFT analyses () highlight the role of substituent electronics in modulating reactivity and binding.
Table 1: Key Structural and Functional Comparisons
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on available literature.
Chemical Structure and Properties
The compound's structure is characterized by a complex molecular framework that includes a chloro-fluorophenyl group and a diazaspiro moiety, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 395.88 g/mol. The compound's structural features are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClFN5OS |
| Molecular Weight | 395.88 g/mol |
| LogP | 3.75 |
| Polar Surface Area | 60.25 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including inhibition of specific enzymes and modulation of signaling pathways. For instance, the presence of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatological treatments .
Antimicrobial Activity
Studies have shown that compounds with sulfanyl groups can exhibit antimicrobial properties. The compound under review may possess similar characteristics, making it a candidate for further exploration as an antimicrobial agent.
Anticancer Potential
The diazaspiro framework has been associated with anticancer activity in various studies. For example, compounds containing spiro structures have been reported to induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of pro-apoptotic proteins .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in recent research focusing on tyrosinase inhibition. The incorporation of the 3-chloro-4-fluorophenyl fragment has been shown to enhance binding affinity and inhibitory potency against this enzyme, indicating its relevance in developing skin-lightening agents or treatments for hyperpigmentation disorders .
Case Studies
- Tyrosinase Inhibition : A study demonstrated that derivatives containing the 3-chloro-4-fluorophenyl motif significantly inhibited tyrosinase activity in Agaricus bisporus, suggesting that modifications to this structure could yield potent inhibitors for cosmetic applications .
- Anticancer Activity : In vitro studies on similar diazaspiro compounds have revealed their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways .
Q & A
Q. Table 1: Key Structural Parameters from SC-XRD Analysis
| Parameter | Observed Value | Reference Range |
|---|---|---|
| C–Cl bond length (Å) | 1.74 | 1.72–1.76 |
| Dihedral angle (aryl rings) | 65.2° | 60–85° |
| N–H⋯O hydrogen bond (Å) | 2.89 | 2.85–3.10 |
Q. Table 2: Synthetic Optimization via DoE
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (°C) | 70–80 | +25% |
| Catalyst loading (mol%) | 1.5–2.0 | +15% |
Notes
- Avoid PubChem/BenchChem due to reliability concerns. Prioritize peer-reviewed crystallography (e.g., Acta Crystallographica) and synthesis journals.
- For advanced computational work, cite force fields (e.g., OPLS-AA) and software (e.g., Gaussian 16) explicitly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
